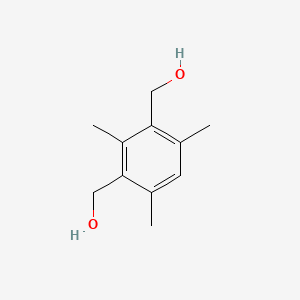

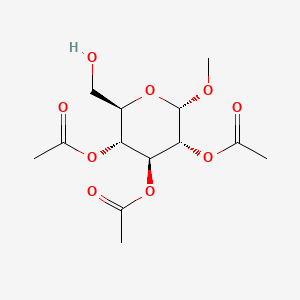

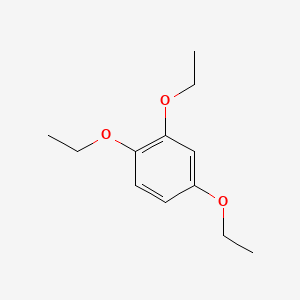

![molecular formula C10H10N2O2 B1595821 2-(1H-苯并[d]咪唑-2-基)乙酸甲酯 CAS No. 49672-05-1](/img/structure/B1595821.png)

2-(1H-苯并[d]咪唑-2-基)乙酸甲酯

描述

“Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. For instance, one method involves the cyclization of amido-nitriles, which is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The reaction conditions for the synthesis of imidazole derivatives are mild enough for the inclusion of a variety of functional groups including aryl halides as well as aromatic and saturated heterocycles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” specifically would depend on its exact molecular structure.科学研究应用

Synthesis of Substituted Imidazoles

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate: is a key precursor in the synthesis of substituted imidazoles, which are crucial components in various functional molecules used in everyday applications . The regiocontrolled synthesis allows for precise manipulation of the substitution patterns, which is essential for the desired functional group compatibility and chemical reactivity.

Photophysical Properties in Ruthenium Complexes

This compound is utilized in the creation of heteroleptic ruthenium complexes, which have significant applications in photophysical studies . These complexes exhibit long-lived emissive 3 MLCT (Metal-to-Ligand Charge Transfer) states and are promising candidates for electrocatalytic CO2 reduction, which is a critical reaction for sustainable energy and environmental applications.

Antimicrobial and Cytotoxic Agents

The benzo[d]imidazol moiety of Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate is found in various antimicrobial and cytotoxic agents . These compounds are being investigated for their potential use in treating infections and cancer, highlighting the importance of this compound in medicinal chemistry.

Single-Molecule Magnets and Electrocatalysts

Compounds derived from Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate have been used to create single-molecule magnets and electrocatalysts . These applications are at the forefront of materials science, aiming to develop new technologies for data storage and energy conversion.

Fluorophores and Near-Infrared Dyes

The synthesis of red-emitting fluorophores and near-infrared dyes involves the use of Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate . These dyes have high quantum yields and are essential for various imaging and diagnostic applications in biotechnology and medicine.

Therapeutic Potential in Drug Design

The imidazole ring present in Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate is a common structural motif in many therapeutic agents . Its incorporation into drug design has led to the development of new medications with improved efficacy and safety profiles.

作用机制

Target of Action

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities

Mode of Action

The mode of action of imidazole derivatives can vary greatly depending on their specific structure and target. For instance, some imidazole derivatives can block signal reception at the level of certain receptors, leading to reduced transcription of specific genes . .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . .

Result of Action

The result of a compound’s action is typically observed at the molecular and cellular levels. For instance, some imidazole derivatives have been shown to inhibit the proliferation of certain cancer cell lines . .

未来方向

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Future research could focus on developing new synthesis methods and exploring the potential applications of “Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” in various fields.

属性

IUPAC Name |

methyl 2-(1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCSXYDSFRSLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357571 | |

| Record name | Methyl (1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate | |

CAS RN |

49672-05-1 | |

| Record name | Methyl (1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

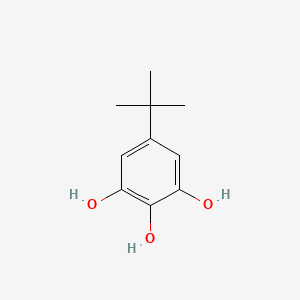

![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)

![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)